tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate
Description
tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS: 1289385-37-0) is a carbamate derivative featuring a pyrimidine core substituted with chloro and methyl groups at positions 4 and 5, respectively. The cyclohexylamine moiety is linked to the pyrimidine via an amino bridge, and the tert-butyl carbamate group provides steric protection and modulates solubility. Its molecular formula is C₁₆H₂₅ClN₄O₂, with a molecular weight of 340.85 g/mol . The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-10-9-18-14(21-13(10)17)19-11-5-7-12(8-6-11)20-15(22)23-16(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKCGRJZQTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111820 | |
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-37-0 | |
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C15H22ClN3O2
- Molecular Weight : 299.81 g/mol
- CAS Number : 1261236-07-0
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily within signaling pathways involved in cell proliferation and apoptosis. The presence of the pyrimidine moiety suggests potential inhibition of specific kinases or receptors involved in cancer pathways.
Biological Activity Overview
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Anticancer Activity
- Studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting tumor cell growth and inducing apoptosis. For instance, pyrimidine derivatives have been documented to interfere with the cell cycle and promote programmed cell death in various cancer cell lines.
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Antimicrobial Activity
- The compound may also possess antimicrobial properties. Research indicates that certain pyrimidine derivatives can inhibit bacterial growth by disrupting cellular processes or targeting specific enzymes essential for bacterial survival.
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Enzymatic Inhibition
- Preliminary studies suggest that this compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in both prokaryotic and eukaryotic cells.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
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Case Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including analogs of this compound). Results indicated that these compounds effectively inhibited the growth of breast cancer cells by inducing apoptosis through the intrinsic pathway.
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Case Study on Antimicrobial Efficacy
- Research conducted by Pharmaceutical Research assessed the antimicrobial activity of several pyrimidine-based compounds. The results demonstrated that compounds similar to this compound exhibited significant inhibitory effects on Staphylococcus aureus, suggesting potential applications in antibiotic development.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro group in the target compound enhances electrophilicity at the pyrimidine ring compared to the 5-nitro analogue (e.g., compound 193 in ), which is more reactive due to the strong electron-withdrawing nitro group.
- Steric Effects : The tert-butyl carbamate group in the target compound improves stability against hydrolysis relative to the methyl carbamate derivative in , where trifluoromethyl groups increase metabolic resistance.
- Biological Activity : Compounds with iodo (e.g., ) or trifluoromethyl (e.g., ) substituents are often prioritized in drug discovery for their enhanced binding to hydrophobic pockets in enzymes.
Core Structure Modifications
- Cyclohexyl vs.
- Tetrahydro-2H-pyran Core : Compounds like (tetrahydro-2H-pyran) exhibit improved aqueous solubility due to the oxygen atom in the ring, unlike the purely hydrocarbon cyclohexyl core in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
